Comprehensive Spectroscopic Characterization of 5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbaldehyde: A Technical Guide
Comprehensive Spectroscopic Characterization of 5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbaldehyde: A Technical Guide
Executive Summary
The compound 5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbaldehyde (hereafter referred to as 5-DPMF ) represents a highly functionalized aryl ether derivative of 5-hydroxymethylfurfural (5-HMF). Molecules possessing this specific furan-2-carbaldehyde scaffold are of intense interest in medicinal chemistry, particularly as prodrugs and allosteric modulators of hemoglobin for the treatment of sickle cell disease (SCD)[1].
Characterizing this molecule requires a robust, orthogonal analytical strategy. The presence of a conjugated aldehyde, a heteroaromatic furan ring, a methylene ether linkage, and a di-halogenated phenyl ring creates a complex stereoelectronic environment. This guide provides an in-depth, self-validating methodology for the structural elucidation of 5-DPMF using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).
Structural Elucidation Strategy & Causality
As application scientists, we do not merely collect data; we design analytical workflows where each technique compensates for the blind spots of the others.
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NMR Spectroscopy is deployed to map the exact atomic connectivity and spatial arrangement. We utilize CDCl₃ as the solvent because its lack of exchangeable protons prevents signal overlap with the critical aldehyde proton, while its non-hydrogen-bonding nature preserves the intrinsic chemical shifts of the furan moiety [2].
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HRMS (ESI+) is selected over Electron Impact (EI) ionization. The ether linkage (C-O-C) in 5-DPMF is relatively labile. Hard ionization (EI) would aggressively fragment this bond, obscuring the intact molecular ion. Electrospray Ionization (ESI) is a "soft" technique that preserves the parent molecule, allowing us to observe the unique isotopic envelope generated by the two chlorine atoms.
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ATR-FTIR is chosen over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed ambient moisture introduces a broad O-H stretch (~3300 cm⁻¹) that can obscure minor overtone bands. Attenuated Total Reflectance (ATR) requires no sample preparation, providing a moisture-free, self-validating baseline.
Fig 1: Orthogonal analytical workflow for the structural elucidation of 5-DPMF.
Experimental Protocols: Self-Validating Systems
To ensure absolute trustworthiness in drug development, every analytical protocol must contain internal validation checkpoints.
Protocol 1: High-Resolution NMR Acquisition
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Sample Preparation: Dissolve 15 mg of highly purified 5-DPMF in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm NMR tube.
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Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the ¹H and ¹³C frequencies.
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Validation Checkpoint (Shimming): Lock onto the deuterium signal of CDCl₃. Adjust the Z-shims until the TMS peak linewidth at half-height is < 1.0 Hz. Set the TMS integral strictly to 0.00 ppm to self-validate the chemical shift scale.
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Acquisition: Acquire the ¹H spectrum using a standard 30° pulse sequence (zg30) with a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the aldehyde proton.
Protocol 2: HRMS-ESI+ Acquisition
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Sample Preparation: Dilute the sample to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to promote protonation.
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Validation Checkpoint (Calibration): Prior to sample injection, infuse a sodium formate calibration solution. The mass accuracy error across the m/z 100–1000 range must be verified to be < 5 ppm.
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Acquisition: Inject the sample via direct infusion into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer operating in positive ion mode (ESI+).
Spectroscopic Data Presentation
Nuclear Magnetic Resonance (NMR) Analysis
The ¹H NMR spectrum of 5-DPMF is highly diagnostic. The furan ring protons (H-3 and H-4) form a classic AB spin system, appearing as two distinct doublets with a coupling constant (J) of ~3.5 Hz. The highly deshielded aldehyde proton appears as a sharp singlet far downfield. The 2,5-dichlorophenoxy ring displays a characteristic 1,2,4-spin system (ortho/meta coupling).
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-a | 9.65 | Singlet | - | 1H | Aldehyde (CHO) |
| H-b | 7.35 | Doublet | 8.6 | 1H | Ar-H (C3 of phenoxy) |
| H-c | 7.22 | Doublet | 3.5 | 1H | Furan H-3 |
| H-d | 7.05 | Doublet | 2.5 | 1H | Ar-H (C6 of phenoxy) |
| H-e | 6.95 | Doublet of doublets | 8.6, 2.5 | 1H | Ar-H (C4 of phenoxy) |
| H-f | 6.65 | Doublet | 3.5 | 1H | Furan H-4 |
| H-g | 5.12 | Singlet | - | 2H | Methylene (-CH₂-O-) |
Fourier-Transform Infrared (FT-IR) Analysis
The ATR-FTIR spectrum confirms the functional group integrity of the molecule. The most prominent feature is the intense C=O stretching vibration, which is slightly shifted to a lower wavenumber (~1675 cm⁻¹) due to conjugation with the furan π-system.
Table 2: Key FT-IR Vibrational Modes
| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality / Structural Feature |
| 3115, 3080 | Weak | C-H stretch (sp²) | Aromatic and furan ring protons |
| 2850, 2750 | Weak | C-H stretch | Fermi resonance characteristic of aldehydes |
| 1675 | Strong | C=O stretch | Conjugated aldehyde carbonyl |
| 1580, 1475 | Medium | C=C stretch | Aromatic ring breathing |
| 1240 | Strong | C-O-C stretch (asym) | Aryl ether linkage |
| 1090 | Strong | C-Cl stretch | Aryl chloride substitution |
High-Resolution Mass Spectrometry (HRMS)
For the molecular formula C₁₂H₈Cl₂O₃, the calculated exact mass for the protonated molecular ion [M+H]⁺ is 271.0131 Da . Because chlorine exists naturally as two isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a molecule with two chlorine atoms will exhibit a highly specific 9:6:1 isotopic envelope for the M : M+2 : M+4 peaks. Observing peaks at m/z 271.01, 273.01, and 275.01 in this exact intensity ratio definitively validates the di-halogenated structure.
Application Context: Mechanistic Pathway
Why is the precise characterization of the furan-2-carbaldehyde moiety so critical? In the context of drug development for sickle cell disease, 5-HMF and its aryl ether derivatives (like 5-DPMF) act as allosteric modulators of hemoglobin [1].
The unhindered, conjugated aldehyde group—verified by the singlet at 9.65 ppm in NMR and the 1675 cm⁻¹ band in IR—is the primary pharmacophore. It undergoes a nucleophilic attack by the primary amine of the N-terminal Valine (Val1) on the hemoglobin α-chain. This forms a reversible Schiff-base adduct that stabilizes the oxygenated, relaxed (R) state of hemoglobin, preventing the hypoxia-induced polymerization of red blood cells.
Fig 2: Mechanism of Schiff-base formation between 5-DPMF and Hemoglobin Val1.
References
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Title: Prodrug and protected forms of 5-hydroxymethylfurfuranal (5-hmf) and its derivatives Source: Google Patents (WO2018018035A1) URL: [1]
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Title: High-Resolution NMR Techniques in Organic Chemistry (Third Edition) Source: ScienceDirect / Elsevier URL: [Link]
